Benzyl 4-methylpentanoate;methanamine;4-methylbenzenesulfonic acid
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Overview
Description
Benzyl 4-methylpentanoate, methanamine, and 4-methylbenzenesulfonic acid are three distinct chemical compounds, each with unique properties and applications. Benzyl 4-methylpentanoate is an ester, methanamine is an amine, and 4-methylbenzenesulfonic acid is a sulfonic acid. These compounds are used in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Benzyl 4-methylpentanoate
Synthesis: Benzyl 4-methylpentanoate can be synthesized through the esterification of 4-methylpentanoic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
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Methanamine
Reaction Conditions: The reaction is conducted under high pressure and temperature to facilitate the reduction process.
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4-Methylbenzenesulfonic Acid
Synthesis: 4-Methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene with sulfuric acid or oleum.
Reaction Conditions: The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Benzyl 4-methylpentanoate: Industrial production involves large-scale esterification processes with continuous removal of water and purification of the ester product.
Methanamine: Industrial production involves the use of large-scale reactors for the reduction of formaldehyde and ammonium chloride, followed by distillation to purify the methanamine.
4-Methylbenzenesulfonic Acid: Industrial production involves continuous sulfonation processes with efficient heat management and purification steps to obtain high-purity 4-methylbenzenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
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Benzyl 4-methylpentanoate
Hydrolysis: Under acidic or basic conditions, benzyl 4-methylpentanoate can undergo hydrolysis to yield 4-methylpentanoic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
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Methanamine
Substitution: Methanamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation: Methanamine can be oxidized to formaldehyde and formic acid using oxidizing agents such as potassium permanganate.
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4-Methylbenzenesulfonic Acid
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, hydrogen gas, nickel catalyst.
Substitution: Alkyl halides, nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Benzyl 4-methylpentanoate: 4-Methylpentanoic acid, benzyl alcohol.
Methanamine: Secondary and tertiary amines, formaldehyde, formic acid.
4-Methylbenzenesulfonic Acid: Sulfonamides, substituted aromatic compounds.
Scientific Research Applications
Chemistry
Benzyl 4-methylpentanoate: Used as a fragrance ingredient and plasticizer.
Methanamine: Used as a building block in organic synthesis and as a reagent in chemical reactions.
4-Methylbenzenesulfonic Acid: Used as a catalyst in organic synthesis and as a reagent in sulfonation reactions.
Biology
Benzyl 4-methylpentanoate: Studied for its potential use in drug delivery systems.
Methanamine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methylbenzenesulfonic Acid: Used in the synthesis of biologically active compounds.
Medicine
Benzyl 4-methylpentanoate: Investigated for its potential therapeutic applications.
Methanamine: Used in the synthesis of drugs such as antihistamines and decongestants.
4-Methylbenzenesulfonic Acid: Used in the synthesis of sulfonamide antibiotics.
Industry
Benzyl 4-methylpentanoate: Used in the manufacture of plastics and as a fragrance ingredient.
Methanamine: Used in the production of resins, dyes, and rubber chemicals.
4-Methylbenzenesulfonic Acid: Used as a catalyst in industrial chemical processes.
Mechanism of Action
Benzyl 4-methylpentanoate
Mechanism: Acts as a plasticizer by interacting with polymer chains, increasing their flexibility.
Molecular Targets: Polymer chains in plastics.
Methanamine
Mechanism: Acts as a nucleophile in chemical reactions, attacking electrophilic centers.
Molecular Targets: Electrophilic centers in organic molecules.
4-Methylbenzenesulfonic Acid
Mechanism: Acts as a strong acid, donating protons in chemical reactions.
Molecular Targets: Basic sites in organic molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methylpentanoate: Similar compounds include other esters such as ethyl acetate and methyl butanoate.
Methanamine: Similar compounds include other amines such as ethylamine and propylamine.
4-Methylbenzenesulfonic Acid: Similar compounds include other sulfonic acids such as benzenesulfonic acid and toluenesulfonic acid.
Uniqueness
Benzyl 4-methylpentanoate: Unique due to its specific ester structure and applications in fragrances and plastics.
Methanamine: Unique due to its small size and high reactivity as a nucleophile.
4-Methylbenzenesulfonic Acid: Unique due to its strong acidity and use as a catalyst in organic synthesis.
Properties
Molecular Formula |
C21H31NO5S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
benzyl 4-methylpentanoate;methanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H18O2.C7H8O3S.CH5N/c1-11(2)8-9-13(14)15-10-12-6-4-3-5-7-12;1-6-2-4-7(5-3-6)11(8,9)10;1-2/h3-7,11H,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10);2H2,1H3 |
InChI Key |
AHYWADDPWGRGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CCC(=O)OCC1=CC=CC=C1.CN |
Origin of Product |
United States |
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